molecular formula C16H18N2O B7645145 (2-Methylquinolin-4-yl)-piperidin-1-ylmethanone

(2-Methylquinolin-4-yl)-piperidin-1-ylmethanone

Cat. No. B7645145
M. Wt: 254.33 g/mol
InChI Key: ABSWFDHIVZJJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylquinolin-4-yl)-piperidin-1-ylmethanone, commonly known as MPM, is a chemical compound that has gained significant attention in scientific research. MPM is a small molecule inhibitor that targets the protein kinase C epsilon (PKCε) enzyme. This molecule has been identified as a potential therapeutic agent for several diseases, including cancer, heart disease, and neurological disorders.

Mechanism of Action

The mechanism of action of MPM involves the inhibition of PKCε, a protein kinase that plays a critical role in several cellular processes, including cell growth and proliferation, apoptosis, and inflammation. By inhibiting PKCε, MPM can disrupt several signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
MPM has been shown to have several biochemical and physiological effects. In cancer cells, MPM inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. In heart cells, MPM protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neuronal cells, MPM has been shown to protect against neurodegenerative diseases by reducing the accumulation of toxic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using MPM in lab experiments is its specificity for PKCε, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, MPM has been shown to have low toxicity and good bioavailability, making it a promising therapeutic agent. However, one limitation of using MPM in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MPM. One area of research is the development of more potent and selective PKCε inhibitors based on the structure of MPM. Additionally, the use of MPM in combination with other therapeutic agents may enhance its efficacy in treating various diseases. Finally, further studies are needed to investigate the long-term effects of MPM on cellular processes and the potential for drug resistance.

Synthesis Methods

The synthesis of MPM involves a multi-step process that includes the reaction of 2-methylquinoline with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final step involves the reaction of the intermediate compound with benzaldehyde to yield MPM.

Scientific Research Applications

MPM has been extensively studied for its potential therapeutic applications. In cancer research, MPM has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, prostate, and lung cancer cells. MPM has also been studied for its potential use in treating heart disease, as it has been shown to protect the heart from damage caused by ischemia-reperfusion injury. Additionally, MPM has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-methylquinolin-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-11-14(13-7-3-4-8-15(13)17-12)16(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSWFDHIVZJJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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